molecular formula C11H16N2S B5058227 1-Methyl-3-(2-propan-2-ylphenyl)thiourea

1-Methyl-3-(2-propan-2-ylphenyl)thiourea

Cat. No.: B5058227
M. Wt: 208.33 g/mol
InChI Key: RPPPCHIUZRCXIP-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-propan-2-ylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea can be synthesized through the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, producing thioureas in excellent yields .

Industrial Production Methods: Industrial production of thiourea derivatives typically involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction reactions can convert thioureas into corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinic or sulfonic acids, while substitution reactions can produce various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-propan-2-ylphenyl)thiourea involves its interaction with molecular targets and pathways. Thioureas can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, thioureas have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through competitive binding, where the thiourea derivative competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and, consequently, its ability to interact with biological membranes and targets.

Properties

IUPAC Name

1-methyl-3-(2-propan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPCHIUZRCXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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